molecular formula C9H11Cl B146676 2,5-Dimethylbenzyl chloride CAS No. 824-45-3

2,5-Dimethylbenzyl chloride

Cat. No.: B146676
CAS No.: 824-45-3
M. Wt: 154.63 g/mol
InChI Key: PECXPZGFZFGDRD-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzyl chloride is an organic compound with the molecular formula C₉H₁₁Cl. It is a derivative of benzyl chloride, where the benzene ring is substituted with two methyl groups at the 2 and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it’s involved in.

Mode of Action

2,5-Dimethylbenzyl chloride is known to undergo low-temperature Friedel-Crafts step-growth polymerization reaction . This suggests that it can act as an electrophile, reacting with nucleophiles in the system. The exact mode of action would depend on the specific reaction conditions and the nucleophiles present.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. As a building block in organic synthesis, it can contribute to the formation of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, its participation in Friedel-Crafts reactions suggests that it would be more reactive in the presence of a Lewis acid catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzyl chloride can be synthesized through the chloromethylation of 2,5-dimethylbenzene (p-xylene). The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylbenzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction Reactions: Reduction of this compound can yield 2,5-dimethylbenzyl alcohol.

Common Reagents and Conditions:

Major Products:

    Substitution: 2,5-Dimethylbenzyl alcohol, 2,5-dimethylbenzonitrile.

    Oxidation: 2,5-Dimethylbenzoic acid.

    Reduction: 2,5-Dimethylbenzyl alcohol.

Scientific Research Applications

2,5-Dimethylbenzyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which influences its reactivity and applications. The steric and electronic effects imparted by the methyl groups make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(chloromethyl)-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECXPZGFZFGDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061177
Record name 2-Chloromethyl-p-xylene
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

824-45-3
Record name 2,5-Dimethylbenzyl chloride
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Record name Benzene, 2-(chloromethyl)-1,4-dimethyl-
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Record name 2,5-Dimethylbenzyl chloride
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Record name Benzene, 2-(chloromethyl)-1,4-dimethyl-
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Record name 2-Chloromethyl-p-xylene
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Record name 2-chloromethyl-p-xylene
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Synthesis routes and methods I

Procedure details

53 g p-xylene, 4.9 g 1-ethyl-3-methylimidazolium tetrafluoroborate and 1.6 g concentrated hydrochloric acid whose concentration is 36% are added into a 500 ml four-neck flask and the temperature is raised to 80˜85° C. after well stirring. And the reaction solution is kept warm tor 0.5 h after the gas of hydrochloride is inflated, and then cooled to the room temperature, standing for layering. The upper layer is organic layer while the lower layer is water layer. The water layer is dehydrated trader vacuum and the gained ionic liquid can be recycled and reused. The organic layer is transferred into a 500 ml four-neck flask and is rectified under vacuum. Alter desolventizing. 70.6 g 2,5-dimethylbenzyl chloride is finally provided (91.3%) yield).
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Synthesis routes and methods II

Procedure details

36.0 g Paraformaldehyde, 84.8 g p-xylene, 14.0 g 1-butyl-3-methylimi-dazolium chloride and 2.4 g concentrated hydrochloric acid whose concentration is 36% are added into a 250 ml four-neck flask and the temperature is raised to 80˜85° C. after well stirring. And the reaction solution is kept warm for 0.5 h after the gas of hydrochloride is inflated, and then cooled to the room temperature, standing for layering. The upper layer is organic layer while the lower layer is water layer. The water layer is dehydrated under vacuum and the gained ionic liquid can be recycled and reused. The organic layer is transferred into a 250 ml four-neck flask and is rectified under vacuum. After desolventizing, 113.4 g 2,5-dimethylbenzyl chloride is finally provided (91.7% yield).
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36 g
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14 g
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2.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,5-dimethylbenzyl chloride influence its reactivity in substitution reactions?

A2: The two methyl groups in the 2 and 5 positions of the benzene ring in this compound introduce steric hindrance. This steric hindrance affects its reactivity in nucleophilic substitution reactions (SN2 mechanism). Compared to benzyl chloride, this compound reacts slower with nucleophiles like triphenylphosphine. [] This is because the bulky methyl groups hinder the approach of the nucleophile to the reaction center.

Q2: Can you explain the role of this compound in the synthesis of rishitinol?

A3: this compound serves as a crucial starting material in the multi-step synthesis of rishitinol, a sesquiterpene alcohol. It's first converted to 5,8-dimethyl-1-tetralone-3-carboxylic acid, which then undergoes a series of transformations to eventually yield racemic rishitinol. [] This synthetic route highlights the versatility of this compound as a building block for complex molecules.

Q3: Are there any known limitations of using this compound in polymer synthesis?

A4: Yes, a significant limitation is the challenge of obtaining high molecular weight polymers. The polymerization of this compound often results in the formation of highly crystalline polymers that precipitate out of the reaction mixture prematurely. This premature precipitation limits the growth of the polymer chains, leading to lower molecular weight products. []

Q4: Has this compound been used in the development of organometallic catalysts?

A5: Yes, this compound has been employed in the synthesis of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes. These complexes, incorporating a 2,5-dimethylbenzyl group, have demonstrated catalytic activity in Kumada coupling reactions, specifically in the coupling of aryl chlorides with phenylmagnesium bromide. []

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